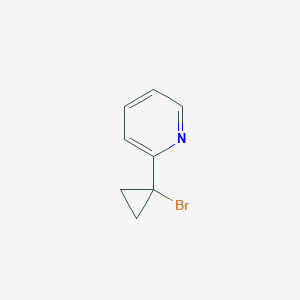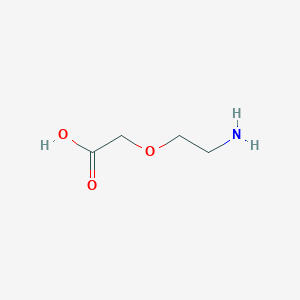
4-(哌啶-3-基)苯胺
描述
4-(Piperidin-3-yl)aniline is an organic compound with the molecular formula C11H16N2. It consists of a piperidine ring attached to an aniline moiety.
科学研究应用
4-(Piperidin-3-yl)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and receptor binding.
Medicine: A key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone.
作用机制
Target of Action
Piperidine derivatives, which include 4-(piperidin-3-yl)aniline, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . These wide-ranging applications suggest that the compound interacts with multiple targets in the body.
Mode of Action
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers . This suggests that 4-(Piperidin-3-yl)aniline may interact with its targets to modulate their function, leading to changes in cellular processes.
Biochemical Pathways
For instance, some piperidine derivatives have been found to exhibit antioxidant action, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
A related compound, 4-(piperidin-4-yl)aniline, has been reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that plays a crucial role in drug absorption and distribution .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . This suggests that 4-(Piperidin-3-yl)aniline may have similar effects at the molecular and cellular level.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)aniline typically involves a multi-step process. One common method starts with the reaction of 3-(4-nitrophenyl)pyridine with 3-halogenated propylene to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt. This intermediate is then reduced using zinc chloride and sodium borohydride to yield 4-(Piperidin-3-yl)aniline .
Industrial Production Methods: For large-scale industrial production, the method described above is advantageous due to its mild conditions and high yield. The process avoids the use of precious metals, making it cost-effective and suitable for large-scale synthesis .
化学反应分析
Types of Reactions: 4-(Piperidin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can participate in nucleophilic substitution reactions, where the aniline moiety can be functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and zinc chloride are frequently used.
Substitution: Halogenated compounds and strong bases are typical reagents.
Major Products:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
相似化合物的比较
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Aniline: Consists of a benzene ring attached to an amino group.
Piperine: An alkaloid with a piperidine moiety, found in black pepper.
Uniqueness: 4-(Piperidin-3-yl)aniline is unique due to its combined piperidine and aniline structure, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable intermediate in the synthesis of complex pharmaceuticals .
属性
IUPAC Name |
4-piperidin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUOFYDJUDASPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647992 | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-56-3 | |
| Record name | 4-(3-Piperidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19733-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperidin-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















